2-cyano-N-phenyl-3-pyridin-3-ylpropanamide
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Overview
Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
Research into the selectivity and potency of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes has been significant. The study by Khojasteh et al. (2011) explores the role of various chemical inhibitors, including compounds with structural similarities to 2-cyano-N-phenyl-3-pyridin-3-ylpropanamide, in deciphering the involvement of specific CYP isoforms in drug metabolism. Such inhibitors are crucial for predicting potential drug-drug interactions (Khojasteh et al., 2011).
DPP IV Inhibitors and Diabetes Treatment
The review by Mendieta et al. (2011) on DPP IV inhibitors, which are important in the treatment of type 2 diabetes mellitus, highlights the medicinal chemistry involved in developing these inhibitors. The structural considerations and chemical classifications provided insight into the therapeutic potential of these compounds, which share mechanistic pathways with this compound (Mendieta, Tarragó, & Giralt, 2011).
Pyridine Derivatives in Medicinal Chemistry
The medicinal importance of pyridine derivatives, as reviewed by Altaf et al. (2015), and Abu-Taweel et al. (2022), underscores their significant role across various therapeutic areas, including their antibacterial, antifungal, and anticancer activities. These reviews contextualize the broader chemical family to which this compound belongs, illustrating the compound's relevance within the vast landscape of medicinal chemistry (Altaf et al., 2015; Abu-Taweel et al., 2022).
Analytical and Material Science Applications
The development of ionic liquid-modified materials for solid-phase extraction and separation techniques, as reviewed by Vidal, Riekkola, and Canals (2012), presents an advanced application of chemical engineering and materials science. This research demonstrates the potential for compounds like this compound to be incorporated into innovative analytical methodologies, thereby expanding their utility beyond conventional pharmaceutical applications (Vidal, Riekkola, & Canals, 2012).
Mechanism of Action
Target of Action
This compound is a biochemical used in proteomics research , and its specific targets may vary depending on the context of the study.
Mode of Action
Related compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free .
Biochemical Pathways
As a biochemical used in proteomics research , it may interact with various proteins and pathways, depending on the specific context of the study.
Pharmacokinetics
As a biochemical used in proteomics research , its bioavailability may depend on the specific experimental conditions.
Result of Action
As a biochemical used in proteomics research , its effects may vary depending on the specific context of the study.
Action Environment
As a biochemical used in proteomics research , these factors may depend on the specific experimental conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that this compound may have antitumor activity against liver carcinoma cell line (HEPG2), indicating that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-cyano-N-phenyl-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-10-13(9-12-5-4-8-17-11-12)15(19)18-14-6-2-1-3-7-14/h1-8,11,13H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOIXRNEKKXRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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